molecular formula C12H17NO4Si B14171083 1-Phenoxysilatrane CAS No. 3463-22-7

1-Phenoxysilatrane

Cat. No.: B14171083
CAS No.: 3463-22-7
M. Wt: 267.35 g/mol
InChI Key: VXZOISSTUSCPNB-UHFFFAOYSA-N
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Description

1-Phenoxysilatrane is a member of the silatrane family, which are organosilicon compounds characterized by a tricyclic structure containing a pentacoordinate silicon atom.

Preparation Methods

The synthesis of 1-Phenoxysilatrane typically involves the reaction of phenol with silatrane precursors under specific conditions. One common method involves the reaction of phenol with triethanolamine and silicon tetrachloride, followed by cyclization to form the silatrane structure . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

1-Phenoxysilatrane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

    Oxidation: this compound can be oxidized to form siloxane derivatives. This reaction typically involves the use of hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Reduction of this compound can lead to the formation of silane derivatives. Lithium aluminum hydride is a common reducing agent used in these reactions.

    Substitution: Substitution reactions involving this compound often result in the replacement of the phenoxy group with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields siloxane derivatives, while reduction produces silane derivatives .

Comparison with Similar Compounds

1-Phenoxysilatrane can be compared to other silatrane compounds, such as 1-ethoxysilatrane and 1-allylsilatrane . While these compounds share a similar tricyclic structure, they differ in their substituents and chemical properties. For example, 1-ethoxysilatrane has an ethoxy group instead of a phenoxy group, which can influence its reactivity and biological activity .

The uniqueness of this compound lies in its phenoxy group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, including those where other silatranes may not be as effective .

Similar Compounds

Properties

CAS No.

3463-22-7

Molecular Formula

C12H17NO4Si

Molecular Weight

267.35 g/mol

IUPAC Name

1-phenoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C12H17NO4Si/c1-2-4-12(5-3-1)17-18-14-9-6-13(7-10-15-18)8-11-16-18/h1-5H,6-11H2

InChI Key

VXZOISSTUSCPNB-UHFFFAOYSA-N

Canonical SMILES

C1CO[Si]2(OCCN1CCO2)OC3=CC=CC=C3

Origin of Product

United States

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